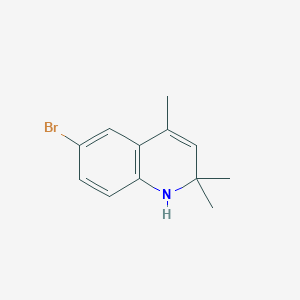

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline

Descripción

Historical Development and Context of Brominated Dihydroquinolines

The historical development of brominated dihydroquinolines traces its origins to the broader evolution of quinoline chemistry, which began in the late 19th century with the pioneering work of Czech chemist Zdenko Hans Skraup. In 1880, Skraup developed the foundational quinoline synthesis method by heating aniline with glycerol in the presence of sulfuric acid and an oxidizing agent, establishing the framework for future quinoline derivative research. This seminal work laid the groundwork for the systematic exploration of substituted quinoline compounds, including brominated variants that would emerge as compounds of particular interest due to their enhanced reactivity and potential applications.

The development of dihydroquinoline chemistry gained momentum in the early 20th century as researchers recognized the unique properties conferred by the partially saturated quinoline ring system. The parent compound 2,2,4-trimethyl-1,2-dihydroquinoline emerged as a particularly significant structure due to its stability and utility as an antioxidant in industrial applications. This compound, bearing the Chemical Abstracts Service number 147-47-7, demonstrated remarkable properties including a melting point of 120 degrees Celsius and a boiling point of 293.92 degrees Celsius, establishing it as a valuable synthetic target.

The introduction of bromine substituents into the dihydroquinoline framework represented a significant advancement in the field, as halogenated heterocycles offered enhanced reactivity for further chemical transformations. The systematic study of bromoquinoline isomers revealed seven distinct positional variants, each exhibiting unique chemical and physical properties. Among these, the 6-bromo substitution pattern proved particularly interesting due to its electronic effects and synthetic accessibility through established bromination methodologies.

Research in the late 20th and early 21st centuries focused on developing efficient synthetic routes to brominated dihydroquinolines, with particular attention to the 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline structure. Patent literature from 2015 documented advanced synthetic methodologies for producing the parent trimethyl dihydroquinoline compound through condensation reactions of aniline with acetone in the presence of heterogeneous catalysts. These developments established the foundation for subsequent bromination strategies that would yield the target brominated derivative with high selectivity and yield.

Propiedades

IUPAC Name |

6-bromo-2,2,4-trimethyl-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrN/c1-8-7-12(2,3)14-11-5-4-9(13)6-10(8)11/h4-7,14H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQPOSFWEURXXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(NC2=C1C=C(C=C2)Br)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30444094 | |

| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91720-32-0 | |

| Record name | 6-bromo-1,2-dihydro-2,2,4-trimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30444094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Bromination of 2,2,4-Trimethyl-1,2-dihydroquinoline

The most direct and common preparation method for 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline involves selective bromination of 2,2,4-trimethyl-1,2-dihydroquinoline at the 6-position of the quinoline ring.

Reagents and Conditions: Bromine or other brominating agents are employed under controlled conditions to ensure regioselective substitution at the 6-position without affecting other parts of the molecule. The reaction is typically performed in an inert solvent with temperature control to optimize selectivity and yield.

Industrial Scale: For large-scale production, continuous flow reactors are often utilized to maintain precise control over reaction parameters such as temperature, concentration, and reaction time, thus improving yield and purity.

Reaction Types Involved: The bromination is a substitution reaction where the bromine atom replaces a hydrogen atom on the aromatic ring.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Brominating agent | Bromine (Br2) or N-bromosuccinimide (NBS) | Controlled addition to avoid over-bromination |

| Solvent | Carbon tetrachloride, dichloromethane, or acetic acid | Choice affects reaction rate and selectivity |

| Temperature | 0°C to room temperature | Lower temperatures favor selectivity |

| Reaction time | Several hours | Monitored to prevent side reactions |

| Yield | Moderate to high (up to ~62%) | Purification by chromatography |

Direct Synthesis via Skraup-Type Condensation Using 4-Bromoaniline and Acetone

An alternative and widely reported preparation method involves synthesizing the compound directly from 4-bromoaniline and acetone through a catalytic condensation reaction, resembling a Skraup quinoline synthesis variant.

Catalyst: Bismuth(III) trifluoromethanesulfonate is used as an effective catalyst to promote the condensation reaction.

Reaction Conditions: The reaction mixture of 4-bromoaniline and acetone is refluxed under an inert atmosphere for approximately 72 hours.

Workup: After completion, solvents are removed under vacuum, and the product is extracted with ether and purified by column chromatography.

Yield: This method achieves yields around 62%, producing a brown solid with melting point 83-85°C.

| Step | Details |

|---|---|

| Reactants | 4-Bromoaniline (145 mmol), Acetone (500 mL) |

| Catalyst | Bismuth(III) trifluoromethanesulfonate (30 mmol) |

| Temperature | Reflux (~56°C for acetone) |

| Time | 72 hours |

| Atmosphere | Inert (e.g., nitrogen) |

| Purification | Column chromatography (ether/hexanes gradient) |

| Yield | 62% |

This method is advantageous for its straightforward approach and relatively high yield without requiring pre-formed dihydroquinoline intermediates.

Condensation of Aniline with Acetone Derivatives Catalyzed by Zeolite-Based Catalysts

A method for producing the parent 2,2,4-trimethyl-1,2-dihydroquinoline involves condensation of aniline with acetone using a heterogeneous catalyst derived from natural zeolite clinoptilolite.

Catalyst Preparation: The zeolite catalyst is ion-exchanged to replace Ca, Mg, and K cations with ammonium ions, then calcined to a decationized form.

Reaction Conditions: The reaction is carried out in toluene at 110°C for 6 hours with a molar ratio of aniline:acetone:toluene = 1:5:45.

Yield: The catalyst promotes a high yield of 96% for 2,2,4-trimethyl-1,2-dihydroquinoline, which can then be brominated to obtain the 6-bromo derivative.

| Parameter | Value |

|---|---|

| Catalyst | Zeolite clinoptilolite-based (E4a) |

| Temperature | 110°C |

| Reaction time | 6 hours |

| Solvent | Toluene |

| Molar ratio (Aniline:Acetone:Toluene) | 1:5:45 |

| Yield | 96% (for parent dihydroquinoline) |

This method is significant for its use of a recyclable heterogeneous catalyst and high efficiency.

Improved Catalytic Condensation Using Hydrogen Fluoride and Boron Trifluoride Mixtures

Another reported method for synthesizing 2,2,4-trimethyl-1,2-dihydroquinoline, a precursor to the brominated compound, involves condensation of aniline with acetone catalyzed by a mixture of hydrogen fluoride and boron trifluoride.

Catalyst Composition: The catalyst mixture has a molar ratio of HF:BF3 ranging from 1:5 to 2:1, with a typical preferred ratio of 1:1.

Reaction Conditions: The reaction is conducted at 130-140°C over 6 hours with hydrochloric acid as a co-catalyst.

Yield: This method improves monomer yield significantly compared to traditional acid catalysis, reducing polymer formation and increasing efficiency.

| Parameter | Details |

|---|---|

| Catalyst | HF and BF3 mixture (1:1 molar ratio) |

| Temperature | 130-140°C |

| Reaction time | 6 hours |

| Acid co-catalyst | Hydrochloric acid (1/7.5 molar proportion to aniline) |

| Yield | Improved monomer yield (significantly >19%) |

This catalytic system enhances the efficiency of quinoline synthesis, which can be further brominated to form the target compound.

Alternative Synthetic Routes Involving Organoboron Compounds and Aldehydes

Recent research has explored a one-step three-component reaction involving an amine, an aldehyde, and organoboron compounds to synthesize 1,2-dihydroquinoline derivatives, including brominated analogs.

Mechanism: The reaction proceeds via formation of an amino phenol intermediate, which cyclizes upon heating to form the dihydroquinoline core.

Example: Using 5-bromosalicylaldehyde with alkenyl boronic acids or trifluoroborates and amines under mild heating (80°C for 3 hours) yields brominated dihydroquinoline derivatives.

Advantages: This method allows structural diversity and functional group tolerance, potentially adaptable for this compound synthesis.

| Component | Example |

|---|---|

| Aldehyde | 5-Bromosalicylaldehyde |

| Organoboron compound | 2-Phenylvinylboronic acid |

| Amine | Dibenzylamine |

| Temperature | 80°C |

| Reaction time | 3 hours |

This approach represents a versatile synthetic strategy for substituted dihydroquinolines.

Summary Table of Preparation Methods

| Method | Key Reactants & Catalysts | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromination of 2,2,4-trimethyl-1,2-dihydroquinoline | Bromine or NBS | Controlled temp, inert solvent | Moderate to high (~62%) | Selective substitution at 6-position |

| Direct condensation (Skraup-type) | 4-Bromoaniline, Acetone, Bismuth(III) triflate | Reflux 72 h, inert atmosphere | ~62% | Straightforward, good purity |

| Condensation with zeolite catalyst | Aniline, Acetone, Zeolite catalyst (E4a) | 110°C, 6 h, toluene solvent | 96% (parent compound) | High yield, heterogeneous catalyst |

| HF/BF3 catalyzed condensation | Aniline, Acetone, HF/BF3 catalyst mixture | 130-140°C, 6 h | Improved yield | Reduces polymer formation |

| Organoboron three-component reaction | Aldehyde, Organoboron compound, Amine | 80°C, 3 h | Variable | Versatile, allows functionalization |

Aplicaciones Científicas De Investigación

Organic Chemistry

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various organic transformations and serve as a reagent in chemical reactions.

Medicinal Chemistry

Research indicates that this compound exhibits several pharmacological properties:

- Antimicrobial Activity: Demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For example:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This suggests potential for developing new antibiotics targeting multidrug-resistant strains.

- Anti-inflammatory Effects: Studies have shown that derivatives like 6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline can reduce oxidative stress and inflammation in liver injury models .

Industrial Applications

In the rubber and polymer industries, this compound is utilized as an antioxidant to prevent material degradation due to oxidative stress. This application is crucial for enhancing the longevity and durability of products.

Case Study 1: Antimicrobial Properties

In vitro studies have shown that this compound effectively inhibits various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis or function.

Case Study 2: Hepatoprotective Effects

A significant study investigated the compound's protective effects against acetaminophen-induced liver damage in rats. The results indicated that treatment with this compound reduced markers of oxidative stress and inflammation while improving liver function indices .

Mecanismo De Acción

The mechanism of action of 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline involves its interaction with various molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key dihydroquinoline derivatives, their substituents, biological activities, and applications:

Mechanistic and Efficacy Insights

Antioxidant Capacity

- 6-Hydroxy derivative: Demonstrates potent antioxidant activity by normalizing glutathione levels, reducing lipid peroxidation markers (8-isoprostane), and suppressing NF-κB-mediated inflammation in acetaminophen-induced liver injury .

- BDHQ: Outperforms the hydroxy derivative by preventing the formation of 2,2,4-trimethyl-6-quinolone, a toxic byproduct. It activates Sod1 and Gpx1 genes, enhancing endogenous antioxidant defenses .

- Ethoxyquin : Despite antioxidant properties, its metabolism generates pro-oxidant intermediates (e.g., hydroxylated metabolites), limiting therapeutic utility .

Toxicity Profiles

- Ethoxyquin: Chronic exposure linked to carcinogenicity, likely due to oxidative DNA damage from reactive metabolites .

- 6-Hydroxy derivative: While effective, its conversion to 2,2,4-trimethyl-6-quinolone necessitates structural modifications (e.g., BDHQ) for safer applications .

Actividad Biológica

6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline is a derivative of the dihydroquinoline family, which has garnered attention for its potential biological activities. This compound is primarily investigated for its antimicrobial, antiviral, and anticancer properties. The unique structural features imparted by the bromine atom suggest that it may exhibit distinct biological activities compared to other derivatives. This article synthesizes current research findings on the biological activity of this compound, emphasizing its mechanisms of action and potential therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrN

- Molecular Weight : 252.15 g/mol

The presence of the bromine atom influences the compound's electronic properties and reactivity, which are crucial for its biological interactions.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in nucleic acid biosynthesis and other metabolic pathways. This inhibition can lead to antimicrobial effects by disrupting microbial growth and replication.

- Receptor Modulation : It can modulate receptor activity, which is essential in signaling pathways related to inflammation and cancer progression.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Antiviral Activity

The antiviral potential of this compound has also been explored. Preliminary studies indicate that it may inhibit viral replication through interference with viral enzyme activity. Further research is necessary to elucidate specific viral targets.

Anticancer Properties

This compound has shown promise in cancer research. Studies have indicated that it can induce apoptosis in cancer cells through:

- Activation of Caspases : The compound appears to activate caspase pathways leading to programmed cell death.

- Reduction of Oxidative Stress : By acting as an antioxidant, it mitigates oxidative damage in cells, which is often linked to cancer progression .

Study on Antioxidant Activity

A study investigated the antioxidant properties of this compound in a model of oxidative stress induced by acetaminophen. The findings revealed that the compound significantly reduced markers of oxidative stress and inflammation in liver tissues:

| Parameter | Control Group | Treatment Group (50 mg/kg) |

|---|---|---|

| Malondialdehyde (MDA) Levels | 5.8 nmol/g | 3.0 nmol/g |

| Glutathione (GSH) Levels | 0.5 µmol/g | 1.0 µmol/g |

| Caspase-3 Activity | 200 U/L | 120 U/L |

This study supports the potential use of the compound as a hepatoprotective agent .

Clinical Implications

In clinical settings, compounds similar to 6-bromo derivatives are being evaluated for their roles in treating infections caused by multidrug-resistant organisms. The unique structure may provide insights into developing novel therapies that circumvent existing resistance mechanisms .

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions. Key examples include:

Reaction with Lithium Reagents

In a two-step synthesis, 6-bromo-2,2,4-trimethyl-1,2-dihydroquinoline reacts with n-butyllithium at -78°C, followed by treatment with di-tert-butyl dicarbonate (Boc₂O) . This yields tert-butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate in 94% yield .

| Reagent/Condition | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|

| n-BuLi, Boc₂O, THF/hexane | -78°C → 25°C | 3.5 h | tert-butyl 6-bromo-2,2,4-trimethylquinoline-1(2H)-carboxylate | 94% |

Reaction with Selenoureas

When treated with 4-methoxybenzoyl chloride and 4-bromoaniline in the presence of KSeCN , the compound forms 2-((4-bromophenyl)amino)-2-methylpropanenitrile (45%) and itself (52%) . This highlights its role in forming unexpected byproducts via substitution pathways.

Cross-Coupling Reactions

The bromine atom participates in transition-metal-catalyzed couplings, enabling aryl-aryl bond formation.

Cyclization and Rearrangement Reactions

The compound participates in cyclization under specific conditions:

Formation of Quinoline Derivatives

In reactions with 4-bromoaniline and KSeCN , this compound forms This compound via intramolecular cyclization .

| Starting Material | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 4-Methoxybenzoyl chloride, 4-bromoaniline | KSeCN, acetone, RT | This compound | 52% |

Oxidation

While no direct oxidation data is available, similar dihydroquinolines are oxidized to quinoline derivatives using agents like KMnO₄ or CrO₃ . For example:

Reduction

Reduction of the dihydroquinoline ring might yield tetrahydroquinoline derivatives, though specific examples require further study.

Comparative Reactivity

The bromine atom’s position significantly influences reactivity. A comparison with similar compounds reveals:

Mechanistic Insights

-

Substitution : The bromine atom undergoes SAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing methyl groups, which activate the ring.

-

Coupling : Palladium catalysts mediate oxidative addition of the C-Br bond, enabling cross-coupling with boronic acids.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 6-Bromo-2,2,4-trimethyl-1,2-dihydroquinoline, and what catalytic systems are effective?

- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of aromatic amines with ketones. For example, Bi(OTf)₃ (5 mol%) in acetonitrile under microwave irradiation (7 hours) efficiently catalyzes the reaction between p-bromo aniline and methyl pyruvate, yielding 81% after purification by flash chromatography . Alternative methods include Lewis acid catalysis (e.g., HBTU and triethylamine for carboxamide derivatives) . Unexpected byproducts, such as those observed in reactions with 4-methoxybenzoyl chloride, highlight the need for reaction condition optimization .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : X-ray crystallography reveals a non-planar screw-boat conformation for the dihydroquinoline ring (puckering parameters: ). Intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers (), critical for stabilizing the crystal lattice . Refinement includes isotropic treatment of amino H atoms and geometric positioning of C-bound H atoms .

Q. What biological activities have been reported for this compound and its derivatives?

- Methodological Answer : The hydroxy derivative (6-hydroxy-2,2,4-trimethyl-1,2-dihydroquinoline) demonstrates anti-inflammatory and antioxidant effects in acetaminophen-induced liver injury by reducing oxidative stress markers (8-isoprostane, 8-hydroxy-2-deoxyguanosine), normalizing glutathione levels, and suppressing caspase-3/8/9 activity . Neuroprotective effects in cerebral ischemia models involve modulation of the Nrf2/ARE pathway and inhibition of apoptosis .

Advanced Research Questions

Q. How to design experiments to assess the antioxidant mechanisms of this compound in vivo?

- Methodological Answer : Use rodent models (e.g., acetaminophen-induced hepatotoxicity or cerebral ischemia-reperfusion) to measure:

- Oxidative stress markers : Serum 8-isoprostane, hepatic glutathione (GSH/GSSG ratio), and biochemiluminescence indicators .

- Apoptosis pathways : Caspase-3/8/9 activity via fluorometric assays and mRNA levels of pro-inflammatory cytokines (TNF-α, IL-6) via qRT-PCR .

- Histopathology : Liver or brain tissue staining (H&E, TUNEL) to quantify necrosis/apoptosis .

Q. What analytical challenges arise in characterizing metal complexes of this compound?

- Methodological Answer : Coordination with transition metals (e.g., Cu(II)) requires spectroscopic validation:

- UV-Vis and EPR : To confirm ligand-to-metal charge transfer and geometry .

- X-ray diffraction : Resolve bonding modes (e.g., monodentate vs. bidentate) and distortion in the dihydroquinoline ring upon complexation .

- Thermogravimetric analysis (TGA) : Assess thermal stability of the complex .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from structural modifications (e.g., hydroxyl vs. benzoyl substitutions). For example:

- The hydroxy derivative reduces NF-κB and caspase activity in liver injury , while the benzoyl derivative (BHDQ) enhances hepatoprotection via distinct antioxidant pathways .

- Resolution strategy : Conduct comparative structure-activity relationship (SAR) studies using standardized assays (e.g., ROS scavenging in HepG2 cells) and control for metabolic differences in animal models .

Q. What strategies optimize synthesis to minimize byproducts?

- Methodological Answer :

- Reaction monitoring : Use TLC or HPLC to track intermediate formation .

- Catalyst screening : Test Brønsted vs. Lewis acids (e.g., Bi(OTf)₃ vs. H₂SO₄) to improve regioselectivity .

- Solvent optimization : Polar aprotic solvents (DMF, acetonitrile) enhance solubility of intermediates .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.